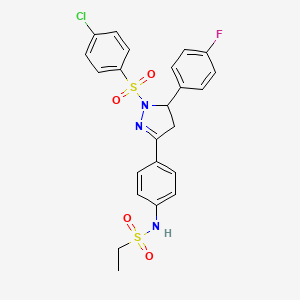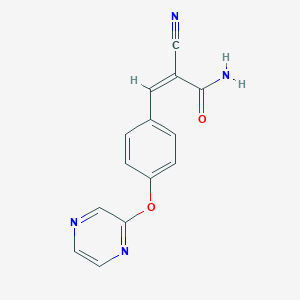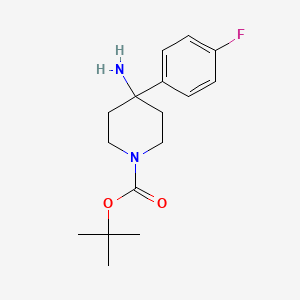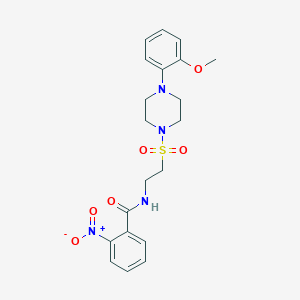
CID 139600332
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MG-277 is a synthetic organic compound known as a molecular glue degrader. It is a structurally modified analogue of MD-222, which is a MDM2 proteolysis targeting chimera (PROTAC) degrader. MG-277 is designed to induce the degradation of the translation termination factor G1 to S phase transition 1 (GSPT1) protein, thereby exhibiting potent anticancer activity .
Preparation Methods
The synthesis of MG-277 involves several steps, including the incorporation of a cereblon-binding moiety, which is essential for its growth inhibitory effects on cancer cells. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that MG-277 is prepared through a series of chemical reactions that result in the formation of a molecular glue capable of inducing protein degradation .
Chemical Reactions Analysis
MG-277 undergoes various chemical reactions, primarily focusing on its role as a molecular glue degrader. It induces the degradation of GSPT1 protein through a mechanism dependent on cereblon, CUL4 E3 ubiquitin ligase, and proteasomes. The compound does not activate wild-type p53 and is highly potent in inhibiting tumor cell growth in a p53-independent manner .
Scientific Research Applications
MG-277 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in cancer research, where it has shown potent anticancer activity by inducing the degradation of GSPT1 protein. MG-277 is effective in inhibiting the growth of various cancer cell lines, including leukemia and breast cancer cells. It is also used in studies related to protein degradation and the development of new therapeutic strategies targeting specific proteins .
Mechanism of Action
MG-277 exerts its effects by functioning as a molecular glue, inducing the degradation of the GSPT1 protein. This degradation is mediated through the cereblon E3 ubiquitin ligase complex, leading to the inhibition of tumor cell growth. The compound’s mechanism of action is independent of MDM2 and p53, making it a unique and potent anticancer agent .
Comparison with Similar Compounds
MG-277 is compared with other similar compounds, such as MD-222, which is a MDM2 PROTAC degrader. Unlike MD-222, MG-277 does not induce significant MDM2 degradation and fails to activate wild-type p53. Instead, it specifically targets GSPT1 for degradation, highlighting its uniqueness. Other similar compounds include various PROTACs and molecular glues that target different proteins for degradation .
Properties
InChI |
InChI=1S/C41H42Cl2FN5O5/c42-24-14-15-28-30(21-24)46-39(54)41(28)33(26-12-8-13-29(43)34(26)44)35(48-40(41)18-4-2-5-19-40)37(52)45-20-6-1-3-9-23-10-7-11-25-27(23)22-49(38(25)53)31-16-17-32(50)47-36(31)51/h7-8,10-15,21,31,33,35,48H,1-6,9,16-20,22H2,(H,45,52)(H,46,54)(H,47,50,51)/t31?,33-,35+,41+/m0/s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANRYGZZIMCKNA-OYGJEQPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=C(C(=CC=C7)Cl)F)C8=C(C=C(C=C8)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42Cl2FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
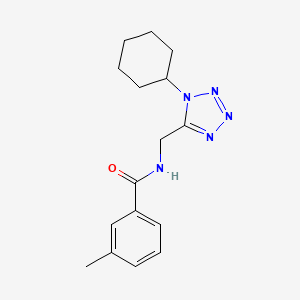
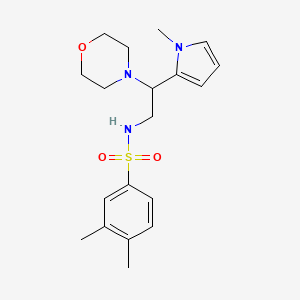
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2848421.png)
![rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B2848422.png)

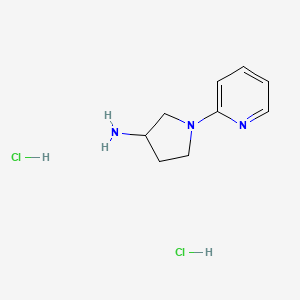
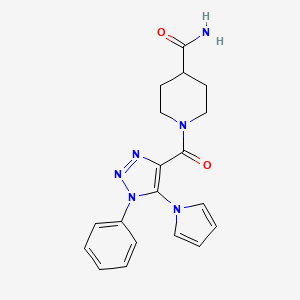

![6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine](/img/structure/B2848430.png)
